Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl ester group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and dimethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methylamino)ethylcarbamate
- Tert-butyl (2-(dimethylamino)ethyl)(methyl-d)carbamate
- Tert-butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
Uniqueness
Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a piperidine ring and a dimethylamino group.
Properties
IUPAC Name |
tert-butyl 2-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-7-11(16)10(15)9-14(4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECAEMZYTYSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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